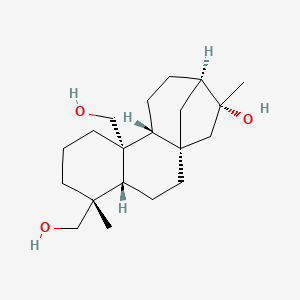

ent-Kaurane-16beta,19,20-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,5R,9R,10R,13R,14R)-5,9-bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)7-3-8-20(13-22)15(17)6-9-19-10-14(4-5-16(19)20)18(2,23)11-19/h14-16,21-23H,3-13H2,1-2H3/t14-,15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFORYGXRNFDDG-VMJIZDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"biosynthesis of ent-Kaurane-16beta,19,20-triol in plants"

Biosynthesis of ent-Kaurane-16 ,19,20-triol: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Focus: Biosynthetic Pathway, Enzymology, Isolation Protocols, and Pharmacological Relevance

Executive Summary

The ent-kaurane diterpenoids represent a structurally diverse class of tetracyclic natural products exhibiting potent anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2][3] Among these, ent-kaurane-16

This guide provides a comprehensive technical analysis of the biosynthetic machinery required to generate the 16

Biosynthetic Pathway Elucidation

The biosynthesis of ent-kaurane-16

The Terpene Synthase Phase (Cyclization)

The skeleton formation occurs in plastids via two sequential cyclization reactions:

-

Protonation-Initiated Cyclization: The precursor GGPP is cyclized by ent-copalyl diphosphate synthase (CPS, a Class II terpene synthase) to form ent-copalyl diphosphate (ent-CPP) .

-

Ionization-Initiated Cyclization: ent-CPP is subsequently converted by ent-kaurene synthase (KS, a Class I terpene synthase) into the tetracyclic olefin ent-kaurene .

The Cytochrome P450 Phase (Functionalization)

The transformation of ent-kaurene into the triol involves three distinct oxidative events, typically occurring in the endoplasmic reticulum (ER).

-

C-19 Oxidation: Catalyzed by CYP701A (Kaurene Oxidase, KO), ent-kaurene is oxidized at C-19 to form ent-kaurenoic acid (or the intermediate alcohol).

-

C-16 Hydration/Oxidation: The exocyclic double bond at C-16 is hydrated or hydroxylated. In Isodon species, this is often mediated by specific CYP76 family enzymes or specialized hydroxylases that install the 16

-OH group. -

C-20 Oxidation: A critical hydroxylation at the C-20 position (often involved in forming hemiacetal bridges in complex diterpenoids like oridonin) completes the triol structure.

Pathway Visualization

The following diagram illustrates the transition from GGPP to the triol, highlighting the key enzymatic checkpoints.

Figure 1: Biosynthetic pathway of ent-Kaurane-16

Enzymology & Mechanism[2][4]

Understanding the catalytic mechanisms is vital for synthetic biology applications.

ent-Copalyl Diphosphate Synthase (CPS)[2][4]

-

Mechanism: CPS initiates the reaction by protonating the C-14/C-15 double bond of GGPP. This triggers a cascade of ring closures (A and B rings) to form the bicyclic ent-CPP.

-

Key Residue: The active site contains a conserved DXDD motif responsible for protonation.

-

Relevance: Overexpression of CPS is often the first bottleneck in metabolic engineering of diterpenoids.

Cytochrome P450 Monooxygenases (CYPs)

The functional diversity of ent-kauranes arises from CYPs.

-

CYP701A (Kaurene Oxidase): A multi-functional enzyme that catalyzes three successive oxidations at C-19: methyl

alcohol -

CYP76 Family (e.g., CYP76AH1/AH8 from Isodon rubescens): These are promiscuous oxidases responsible for hydroxylating the C-20 and C-7 positions. For the 16

,19,20-triol, a specific CYP variant is required to target C-20 without inducing the 7,20-epoxy bridge characteristic of oridonin, effectively "stalling" the pathway at the triol stage.

Experimental Protocols

Isolation of ent-Kaurane-16 ,19,20-triol from Plant Matrix

Objective: Isolate high-purity triol from Isodon leaves for structural verification or bioassays.

| Step | Procedure | Critical Parameter |

| 1. Extraction | Air-dried, powdered leaves (1 kg) are extracted with 70% Acetone (3 x 5L) at room temperature for 72h. | Temp Control: Avoid heat to prevent thermal degradation of labile hydroxyl groups. |

| 2. Partitioning | Concentrate filtrate in vacuo. Suspend residue in | Selectivity: The triol partitions into the EtOAc phase . |

| 3. Silica Gel CC | Subject EtOAc fraction to Silica Gel column chromatography. Elute with | Gradient: Slow increase in polarity is crucial to separate triol from glycosylated congeners. |

| 4. Purification | Fractions containing the triol (monitored by TLC) are purified via RP-HPLC (C18 column, | Detection: UV at 210 nm (weak chromophore) or ELSD. |

In Vitro Enzymatic Assay for P450 Activity

Objective: Validate the conversion of ent-kaurene intermediates to the triol using yeast microsomes.

Workflow Diagram:

Figure 2: In vitro enzymatic assay workflow for characterizing CYP activity.

Protocol Steps:

-

Expression: Heterologous expression of candidate CYP (e.g., IrCYP76) in Saccharomyces cerevisiae (WAT11 strain).

-

Microsome Prep: Lyse yeast cells, centrifuge at 10,000g (remove debris), then 100,000g (pellet microsomes). Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

-

Assay: Mix 100 µL microsomes, 100 µM substrate (e.g., ent-kaurenoic acid), and 1 mM NADPH. Incubate at 30°C for 60 min.

-

Termination: Stop reaction with 20 µL HCl (1M) and extract with ethyl acetate.

-

Analysis: Analyze via GC-MS (derivativization with MSTFA may be required for hydroxylated products).

Pharmacological Potential & Drug Development

The 16

-

Anti-Inflammatory: Similar to ent-kaurenoic acid, the triol exhibits inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages, likely via NF-

B pathway suppression. -

Cytotoxicity: The presence of the 16

-OH group enhances solubility and interaction with tubulin compared to non-hydroxylated precursors, making it a scaffold for semi-synthetic anti-tumor agents. -

Structure-Activity Relationship (SAR): The C-20 hydroxyl is a "handle" for further chemical modification. Esterification at C-19 or C-20 often improves bioavailability.

References

-

Biosynthesis of ent-kaurene in plants Mechanism of terpene synthases and the initial cyclization steps from GGPP.

-

Diterpenoids from Isodon species: Cytotoxicity and NO production inhibitory activity Specific isolation of ent-kaurane triols and their bioactivity profiles.

-

Functional characterization of cytochrome P450s in diterpenoid biosynthesis Detailed analysis of CYP76 and CYP701 families in Isodon rubescens.

-

Isolation and Characterization of the Ent-Kaurane Diterpenoids in Isodon Using UHPLC-LTQ-Orbitrap-MS Advanced analytical techniques for identifying trace ent-kaurane metabolites.

-

Ent-kaurane diterpenoids from the Annonaceae family: A review Comprehensive review of distribution and biosynthesis of ent-kauranes including triol variants.

Sources

"physical and chemical properties of ent-Kaurane-16beta,19,20-triol"

Technical Guide: Physical and Chemical Properties of ent-Kaurane-16 ,19,20-triol

Physicochemical Profile

The presence of three hydroxyl groups, particularly the primary hydroxyls at C-19 and C-20, imparts significant polarity to the molecule compared to the parent ent-kaurene skeleton.

Table 1: Core Physical Properties

| Property | Data / Description |

| Chemical Name | ent-Kaurane-16 |

| CAS Registry Number | 167898-32-0 |

| Molecular Formula | C |

| Molecular Weight | 322.48 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine; Moderately soluble in CHCl |

| Stereochemistry | ent-Series (enantiomeric to the normal kaurane series common in gymnosperms) |

| Hydroxyl Configuration | 16 |

Structural Elucidation & Spectral Characteristics

Accurate identification of this triol relies on distinguishing the specific oxygenation pattern. The ent-kaurane skeleton usually shows distinct NMR signals for the C-20 and C-19 methyl groups; their oxidation to hydroxymethyl groups shifts these signals significantly.

Nuclear Magnetic Resonance (NMR) Signatures[4][5][6]

-

C NMR (100/125 MHz, Pyridine-

-

C-16 (Quaternary): The presence of a tertiary hydroxyl at C-16 typically shifts this carbon to

79.0–81.0 ppm. -

C-19 (Primary Alcohol): Appears as a methylene signal (

64.0–66.0 ppm), distinct from the methyl signal ( -

C-20 (Primary Alcohol): Appears as a methylene signal (

62.0–64.0 ppm). The oxidation of the C-20 angular methyl is a hallmark of many bioactive Isodon diterpenoids. -

C-17 (Methyl): A signal around

22.0–24.0 ppm confirms the methyl group attached to the C-16 quaternary center (resulting from the hydration of the exocyclic double bond of ent-kaurene).

-

-

H NMR (400/500 MHz, Pyridine-

-

H-17 (Methyl): A sharp singlet around

1.40–1.50 ppm, characteristic of a methyl group attached to a hydroxylated carbon. -

H-19 & H-20 (Methylene Protons): These appear as AB systems (pair of doublets) due to the diastereotopic nature of the methylene protons near the chiral centers.

-

H-19:

3.50–4.20 ppm (often overlapping). -

H-20:

3.80–4.50 ppm.

-

-

Skeletal Protons: A complex envelope between 0.8 and 2.2 ppm.

-

Mass Spectrometry (MS)[7][8]

-

ESI-MS: Exhibits molecular ion peaks

at m/z 345.2 or -

Fragmentation: Sequential loss of water molecules (

,

Isolation & Purification Protocol

The isolation of ent-kaurane-16

Figure 1: Isolation workflow for ent-kaurane triols from Isodon species.

Chemical Reactivity & Stability

Understanding the reactivity of the specific hydroxyl groups is vital for derivatization or formulation.

-

Acylation Selectivity:

-

C-19 & C-20 (Primary): Highly reactive toward acetylation (Ac

O/Pyridine). Under controlled conditions (0°C), the C-19 hydroxyl is often more accessible than the C-20 hydroxyl due to the steric hindrance of the angular position of C-20. -

C-16 (Tertiary): Resistant to acetylation under standard conditions. Requires forcing conditions (e.g., DMAP catalyst, heat) and is prone to dehydration to form the exo-cyclic alkene (reverting to the kaurene skeleton).

-

-

Oxidation:

-

Treatment with mild oxidants (e.g., PCC/DCM) will convert the C-19 and C-20 alcohols to aldehydes (forming potentially bioactive hemiacetals if spatial proximity allows) or carboxylic acids (e.g., ent-kauran-19,20-dioic acid derivatives).

-

-

Stability:

-

Stable in solid state when stored at -20°C.

-

In acidic solution, the C-16 tertiary alcohol is labile and may undergo elimination to form ent-kaur-15-ene or ent-kaur-16-ene isomers.

-

Biological Potential & Applications

While less potent than the highly oxidized Isodon diterpenoids like oridonin, ent-kaurane-16

-

Cytotoxicity: Isodon diterpenoids with C-20 oxygenation are generally associated with cytotoxic activity against cancer cell lines (e.g., K562, HeLa). The triol moiety provides hydrogen-bonding capability that may interact with tubulin or NF-

B signaling pathways, although esterification (e.g., at C-19 or C-20) often enhances potency. -

Anti-inflammatory: Inhibits NO production in LPS-stimulated RAW264.7 macrophages, a common property of ent-kaurane derivatives.

References

-

Isolation Source : Isodon macrophyllus (Da Ye She Zong Guan).[4][5][6] The compound is a known constituent of this species, often co-isolated with dayecrystals and other ent-kaurane diterpenoids.

-

Source:

-

-

Structural Class Overview : Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species.[7][6][8] Natural Product Reports, 23(5), 673-698. (Authoritative review on Isodon diterpenoid structures and NMR data).

-

Source:

-

-

NMR Data Reference (General Class): Comparison with ent-16

,17-dihydroxy-kauran-19-oic acid and related C-20 hydroxylated kauranes confirms the shift assignments for the 16-OH and 20-CH-

Source:

-

Sources

- 1. Mearnsetin | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. NXY-059 | CAS:168021-79-2 | Free radical trapping agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Ornidazole | CAS:16773-42-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cytotoxic ent-kaurane diterpenoids from Isodon macrophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sepax-tech.com.cn [sepax-tech.com.cn]

- 8. journals.iau.ir [journals.iau.ir]

An In-depth Technical Guide to the Biological Activities of ent-Kaurane Diterpenoids

A Note to the Reader: Initial searches for the specific compound ent-Kaurane-16β,19,20-triol did not yield any published scientific literature, suggesting that its biological activities have not yet been characterized. This guide will therefore focus on the broader class of ent-Kaurane diterpenoids , a structurally diverse group of natural products with a wide range of well-documented and promising biological activities.

Introduction

ent-Kaurane diterpenoids are a class of tetracyclic natural products characterized by the ent-kaurane skeleton.[1] These compounds are widely distributed in the plant kingdom, particularly in the families Annonaceae, Asteraceae, and Lamiaceae.[1][2] Their structural diversity arises from various modifications to the parent skeleton, such as oxidation, cyclization, and bond cleavages.[2] For decades, ent-kaurane diterpenoids have been a subject of intense research due to their significant pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide provides a comprehensive overview of the key biological activities of ent-kaurane diterpenoids, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Biosynthesis of the ent-Kaurane Skeleton

The biosynthesis of ent-kaurane diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[1] This process involves a series of enzymatic reactions, primarily occurring through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[3] The key steps involve the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase, followed by a further cyclization to form the characteristic tetracyclic ent-kaurene skeleton, catalyzed by ent-kaurene synthase.[1]

Anti-inflammatory Activity

A significant number of ent-kaurane diterpenoids have demonstrated potent anti-inflammatory effects. Their mechanisms of action are often multifaceted, involving the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Several ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[8]

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay System | Endpoint | IC50 (µM) | Reference |

| Compound 1 | LPS-stimulated BV-2 cells | NO Production | 15.6 | [9] |

| Compound 5 | LPS-stimulated BV-2 cells | NO Production | 15.6 | [9] |

| Compound 9 | LPS-stimulated BV-2 cells | NO Production | 7.3 | [5] |

| Kaurene Derivatives | LPS-stimulated RAW 264.7 cells | NO Production | 2 - 10 | [8] |

| Noueinsiancins A-K | LPS-stimulated RAW 264.7 cells | NO Production | Significant inhibition at 2.5, 5.0, and 10.0 µM | [10] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to assess the anti-inflammatory activity of ent-kaurane diterpenoids by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][11][12]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Seed the cells in a 96-well plate at a density of 5 x 105 cells per well and allow them to adhere for 12-24 hours.[13]

2. Compound Treatment:

-

Prepare stock solutions of the test ent-kaurane diterpenoids in DMSO.

-

Dilute the stock solutions to various final concentrations in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3. LPS Stimulation:

-

After a pre-incubation period of 1-2 hours with the test compounds, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well to induce an inflammatory response.[13]

-

Do not add LPS to the negative control wells.

4. Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

5. Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[11]

-

Incubate at room temperature for 15 minutes in the dark.[11]

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced by the cells.

6. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Anticancer Activity

ent-Kaurane diterpenoids have emerged as a promising class of natural products with significant anticancer potential.[8] Their cytotoxic effects are mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[14][15][16] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[16] Some ent-kaurane diterpenoids have been shown to exert their anticancer effects by modulating the ERK1/2 pathway.[6] Interestingly, while sustained ERK1/2 activation is generally pro-proliferative, some compounds can induce apoptosis through the activation of this pathway, highlighting its complex role in cancer.[6][17]

Quantitative Data on Anticancer Activity

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Kaurenoic Acid | HeLa, A-549, Hep-2, PC-3, MCF-7 | Antiproliferative | Dose-dependent | [4] |

| ent-Kaurane Derivatives | HepG2, NSCLC-H292, SNU-1040 | Cytotoxicity (MTT) | Comparable or higher activity than DDP and eriocalyxin B | [8] |

| CRT1 | Ovarian Cancer Cells | Antiproliferation | Not specified | [6] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][18][19][20][21]

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[18]

-

Incubate for 24 hours to allow for cell attachment.[18]

2. Compound Treatment:

-

Treat the cells with various concentrations of the ent-kaurane diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

3. Addition of MTT Reagent:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

-

Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18]

4. Solubilization of Formazan:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[18]

5. Absorbance Measurement:

-

Shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity

Several ent-kaurane diterpenoids have been reported to possess antimicrobial properties against a range of bacteria and fungi.

Mechanism of Action

The exact mechanisms of antimicrobial action for many ent-kaurane diterpenoids are still under investigation. However, some studies suggest that they may disrupt bacterial metabolism and the expression of virulence factors.

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Sigesbeckin A-C and analogs | MRSA, VRE | Broth Microdilution | 64 | [7] |

| Kaurenoic Acid | Streptococcus mutans | Not specified | Bactericidal effect | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

1. Preparation of Inoculum:

-

Grow the target microorganism in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

2. Serial Dilution of the Compound:

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the ent-kaurane diterpenoid in the broth medium.[23]

3. Inoculation:

-

Add a standardized inoculum of the microorganism to each well.[23]

4. Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

General Experimental Workflow for Natural Product Discovery

The discovery and characterization of bioactive ent-kaurane diterpenoids typically follow a systematic workflow.[27][28][29][30][31]

Conclusion

ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their multifaceted mechanisms of action, make them attractive candidates for further drug discovery and development. The experimental protocols and data presented in this guide provide a framework for researchers to explore the full potential of this fascinating class of compounds. Further research is warranted to fully elucidate their mechanisms of action and to identify and develop novel ent-kaurane-based therapeutic agents.

References

-

Amoa Onguéné, P., Ntie-Kang, F., & Meva’a, L. M. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1205386. [Link]

-

de Oliveira, A. C. C., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 123. [Link]

-

Zhao, J., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(10), 1844-1875. [Link]

-

Amoa Onguéné, P., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1205386. [Link]

-

Wang, Y., et al. (2020). Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra. Journal of Natural Products, 83(10), 3041-3049. [Link]

-

He, L., et al. (2018). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 23(11), 2946. [Link]

-

Li, Y., et al. (2017). A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion. Oncology Letters, 14(5), 5875-5881. [Link]

-

Luo, J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International Journal of Oncology, 56(6), 1337-1346. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Champions Oncology. (2023). ERK at Work - Targeting the ERK Pathway in Cancer. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Li, Y., et al. (2022). New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. RSC Advances, 12(18), 11343-11352. [Link]

-

Eser, M., & Janse, D. J. (2021). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Cancers, 13(8), 1785. [Link]

-

Zhou, Z. S., et al. (2023). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 28(15), 5786. [Link]

-

ResearchGate. (n.d.). Workflow for natural product drug discovery. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

Baek, J., et al. (2022). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Technology and Biotechnology, 60(1), 74-83. [Link]

-

National Cancer Institute. (2023). Faster workflows boost drug discovery in natural product-based screening. [Link]

-

Al-Henhena, N., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Engineering and Applied Sciences, 13(Special Issue 7), 5779-5785. [Link]

-

Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20751. [Link]

-

JJ Medicine. (2017). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. [Link]

-

Kim, J. E., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials, 12(15), 2548. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

-

National Cancer Institute. (2023). Faster workflows boost drug discovery in natural product-based screening. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Al-Henhena, N., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Engineering and Applied Sciences, 13(Special Issue 7), 5779-5785. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Royal Society of Chemistry. (2024). Empowering natural product science with AI: leveraging multimodal data and knowledge graphs. [Link]

-

University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

-

Elisha, I. L., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Journal of Inflammation Research, 12, 223-233. [Link]

-

Mori, T., et al. (2026). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. [Link]

Sources

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purformhealth.com [purformhealth.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 15. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blog.championsoncology.com [blog.championsoncology.com]

- 17. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. m.youtube.com [m.youtube.com]

- 22. emerypharma.com [emerypharma.com]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. idexx.dk [idexx.dk]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. researchgate.net [researchgate.net]

- 28. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 30. Empowering natural product science with AI: leveraging multimodal data and knowledge graphs - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00008K [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Isolation of ent-Kaurane-16β,19,20-triol

Preamble: The Significance of ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products, primarily biosynthesized in terrestrial plants.[1] These tetracyclic compounds have garnered significant attention within the scientific community for their wide array of promising biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The journey of their discovery began in 1961 with the isolation of ent-kaurene from the New Zealand Kauri pine (Agathis australis). The prefix "ent" was assigned due to its enantiomeric nature, distinguished by a negative optical rotation. Since this initial discovery, a multitude of ent-kaurane derivatives have been isolated and characterized from various plant families, notably the Lamiaceae, Annonaceae, and Euphorbiaceae. This guide provides an in-depth technical overview of the discovery and isolation of a specific member of this class, ent-Kaurane-16β,19,20-triol, a molecule of interest for its potential pharmacological applications. While the initial discovery of this specific triol is not widely documented in a singular seminal publication, its isolation follows established principles for this class of compounds, often found within the complex chemical matrix of plant extracts. This guide will, therefore, draw upon established methodologies for the isolation of hydroxylated ent-kaurane diterpenoids from their natural sources, with a particular focus on the genus Euphorbia, a known producer of such compounds.

Chapter 1: The Natural Source - A Focus on the Euphorbia Genus

ent-Kaurane-16β,19,20-triol has been identified as a constituent of plants within the Euphorbia genus. This genus is one of the largest in the plant kingdom and is a rich source of structurally diverse diterpenoids. Phytochemical investigations of various Euphorbia species, such as Euphorbia ebracteolata and Euphorbia stracheyi, have led to the isolation of numerous ent-kaurane derivatives.[2][3] The presence of these compounds is often associated with the plant's defense mechanisms.

The biosynthesis of the ent-kaurane skeleton is a complex enzymatic process originating from geranylgeranyl pyrophosphate (GGPP).[4] A series of cyclization reactions, catalyzed by specific diterpene synthases, leads to the formation of the characteristic tetracyclic ring system. Subsequent oxidative modifications, mediated by enzymes such as cytochrome P450 monooxygenases, introduce hydroxyl groups at various positions on the kaurane scaffold, giving rise to the vast diversity of observed structures, including ent-Kaurane-16β,19,20-triol.

Chapter 2: A Strategic Approach to Isolation and Purification

The isolation of ent-Kaurane-16β,19,20-triol from its natural source is a multi-step process that requires a systematic and logical workflow. The underlying principle is the sequential fractionation of the crude plant extract based on the polarity of the constituent compounds, followed by high-resolution chromatographic separation.

Extraction of the Crude Phytochemical Mixture

The initial step involves the extraction of the dried and powdered plant material (e.g., the aerial parts or roots of a Euphorbia species) with an appropriate organic solvent. The choice of solvent is critical and is dictated by the polarity of the target compound. For polyhydroxylated diterpenoids like ent-Kaurane-16β,19,20-triol, a solvent of medium polarity, such as ethanol or methanol, is typically employed to efficiently extract these compounds from the plant matrix.

Exemplary Extraction Protocol:

-

Maceration: The powdered plant material is submerged in 95% ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning for Preliminary Fractionation

The crude extract is a complex mixture containing a wide range of compounds with varying polarities. To simplify this mixture, a liquid-liquid partitioning strategy is employed. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Based on its hydroxylated nature, ent-Kaurane-16β,19,20-triol is expected to partition predominantly into the ethyl acetate and/or n-butanol fractions.

Chromatographic Purification: The Path to Purity

The enriched fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate the target compound. This is a critical stage that leverages subtle differences in the physicochemical properties of the compounds within the fraction.

Step-by-Step Chromatographic Protocol:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Sephadex LH-20 Column Chromatography: The semi-purified fractions are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is effective at removing pigments and other polymeric impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is a common mobile phase. This high-resolution technique allows for the isolation of the pure ent-Kaurane-16β,19,20-triol.

Chapter 3: Structural Elucidation - The Spectroscopic Fingerprint

Once isolated, the definitive identification of ent-Kaurane-16β,19,20-triol requires a comprehensive analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula. For ent-Kaurane-16β,19,20-triol (C₂₀H₃₄O₃), the expected mass would be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Expected Spectroscopic Features:

| Parameter | Expected Observation for ent-Kaurane-16β,19,20-triol |

| ¹H NMR | - Signals for two tertiary methyl groups. - Signals for protons attached to carbons bearing hydroxyl groups (e.g., at C-16, C-19, and C-20). - A complex pattern of overlapping methylene and methine protons in the aliphatic region, characteristic of the tetracyclic kaurane skeleton. |

| ¹³C NMR | - Approximately 20 carbon signals. - Signals for two methyl carbons. - Signals for carbons bearing hydroxyl groups, typically shifted downfield. - A series of signals in the aliphatic region corresponding to the CH, CH₂, and quaternary carbons of the tetracyclic framework. |

| HSQC | Correlations between directly bonded protons and carbons, allowing for the assignment of protonated carbons. |

| HMBC | Long-range correlations between protons and carbons (2-3 bonds), which are crucial for establishing the connectivity of the carbon skeleton and the positions of the hydroxyl groups. |

| NOESY/ROESY | Through-space correlations between protons, providing critical information about the relative stereochemistry of the molecule. |

The specific chemical shifts of the protons and carbons at and near the sites of hydroxylation (C-16, C-19, and C-20) would be key diagnostic features for confirming the structure.

Chapter 4: Concluding Remarks and Future Perspectives

The successful isolation and characterization of ent-Kaurane-16β,19,20-triol underscores the importance of natural product chemistry in the discovery of novel bioactive compounds. The methodologies outlined in this guide, based on established principles for the isolation of ent-kaurane diterpenoids, provide a robust framework for researchers in the field. The availability of the pure compound facilitates further investigation into its pharmacological properties and potential as a lead for drug development. Future work should focus on elucidating the specific biological targets of this molecule and exploring its structure-activity relationships through the synthesis of analogues.

References

- A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2017).

- Abietane Diterpernoids from the Roots of Euphorbia ebracteolata. (2018).

- Ent-Kaurane Diterpenoids from Euphorbia hirta. (2011).

- Recent advances in the synthesis of ent-kaurane diterpenoids. (2021). Natural Product Reports, 38(7), 1277-1304.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2022). ACS Omega, 7(50), 46865-46876.

- Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. (2022). Molecules, 27(19), 6529.

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2016). Natural Product Research. Available at: [Link]

- Euphorbia hirta: Its chemistry, traditional and medicinal uses, and pharmacological activities. (2011). Pharmacognosy Reviews, 5(9), 58-61.

-

Ent-Kaurane Diterpenoids from Euphorbia hirta. (2011). Records of Natural Products. Available at: [Link]

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (n.d.). National Genomics Data Center. Available at: [Link]

- ent -Kaurane Diterpenoids from Annona glabra. (2002).

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. (2016). Natural Product Research. Available at: [Link]

- ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. (2023). Frontiers in Pharmacology, 14, 1188602.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2022). ACS Omega. Available at: [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2022). Preprints.org.

-

Abietane Diterpernoids from the Roots of Euphorbia ebracteolata. (2018). PubMed Central (PMC). Available at: [Link]

- Isolation of the diterpenoids, ent-kauran-16alpha-ol and ent-atisan-16alpha-ol, from sunflowers, as oviposition stimulants for the banded sunflower moth, Cochylis hospes. (1998).

- Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. (2022). Molecules, 27(23), 8234.

-

Isolation of the diterpenoids, ent-kauran-16α-ol and ent-atisan-16α-ol, from sunflowers, as oviposition stimulants for the banded sunflower moth, Cochylis hospes. (n.d.). ResearchGate. Available at: [Link]

-

NMR spectral assignments of two ent-kaurane diterpene glycosides. (n.d.). ResearchGate. Available at: [Link]

-

CAS No : 167898-32-0 | Chemical Name : ent-Kaurane-16β,19,20-triol. (n.d.). Pharmaffiliates. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A new ent-kaurane diterpene from Euphorbia stracheyi Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects | MDPI [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Taxonomic Distribution of ent-Kaurane Triols: From Natural Sources to Therapeutic Potential

This guide provides a comprehensive overview of ent-kaurane triols, a significant subclass of tetracyclic diterpenoids. We will delve into their widespread occurrence across the plant kingdom, their biosynthetic origins, and their burgeoning potential in drug discovery due to a diverse range of biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these promising natural products.

Introduction: The Structural Significance and Therapeutic Promise of ent-Kaurane Triols

ent-Kaurane diterpenoids are a class of natural products characterized by a tetracyclic ring system. Their structural diversity, arising from various modifications to the parent skeleton such as oxidation, cyclization, and bond cleavages, has captivated natural product chemists for decades.[1] Among these, ent-kaurane triols, which possess three hydroxyl groups, represent a particularly interesting subgroup. These hydroxylations significantly influence the molecule's polarity and its interaction with biological targets, leading to a wide array of pharmacological effects.

These compounds are recognized for a spectrum of bioactivities, including potent antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This guide will navigate through the key plant families and genera that are rich sources of ent-kaurane triols, explore their biosynthesis, and provide a detailed look at their therapeutic potential, substantiated by experimental data.

Taxonomic Distribution: A Journey Through the Plant Kingdom

ent-Kaurane diterpenoids, including the triol derivatives, are widely distributed throughout the terrestrial plant kingdom.[1] Their presence is particularly prominent in several key plant families, indicating a chemotaxonomic significance.

Major Plant Families and Genera

The following table summarizes the primary plant families and genera known to be rich sources of ent-kaurane diterpenoids, with a focus on those that have yielded triol derivatives.

| Plant Family | Key Genera | Notable Examples of ent-Kaurane Triols | References |

| Lamiaceae | Isodon, Sideritis | 3α,14β,16α-trihydroxy-ent-kaurane | |

| Asteraceae | Sigesbeckia, Baccharis, Wedelia, Aspilia, Smallanthus | ent-16β,17,18-trihydroxy-kauran-19-oic acid | [3] |

| Annonaceae | Annona, Xylopia | 19-nor-ent-kaurane-4α,16β,17-triol | [2] |

| Euphorbiaceae | Euphorbia, Croton | ent-Kaurane-3α,16β,17-triol | [4][5] |

| Pteridaceae | (Ferns) | - | [2] |

Spotlight on Key Genera:

-

Isodon : This genus, belonging to the Lamiaceae family, is a prolific producer of structurally diverse ent-kaurane diterpenoids. Numerous studies have led to the isolation of various hydroxylated derivatives, including triols, which have demonstrated significant cytotoxic activities.[6]

-

Sideritis : Also a member of the Lamiaceae family, Sideritis species are known to produce a variety of diterpenoids, including ent-kaurane derivatives with anti-inflammatory properties.

-

Sigesbeckia : This genus from the Asteraceae family is a known source of ent-kaurane diterpenoids, including triols, with reported antibacterial activities.[3]

-

Euphorbia : A large and diverse genus in the Euphorbiaceae family, Euphorbia species have been found to contain ent-kaurane triols with potential cytotoxic effects.[4][5]

Biosynthesis: The Molecular Architecture of ent-Kaurane Triols

The biosynthesis of ent-kaurane triols is a multi-step enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[2][7] The subsequent hydroxylation steps are crucial for the formation of the triol functionality and are catalyzed by specific enzymes.

The biosynthetic pathway can be conceptualized as follows:

Caption: Biosynthetic pathway of ent-kaurane triols.

The initial cyclization of GGPP is catalyzed by ent-copalyl diphosphate synthase (ent-CPS) to form ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (ent-KS) facilitates a second cyclization to produce the characteristic tetracyclic skeleton of ent-kaurene.[7] The crucial hydroxylation steps that lead to the formation of ent-kaurane triols are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[8][9][10] These enzymes introduce hydroxyl groups at specific positions on the ent-kaurane backbone, leading to the vast structural diversity observed in this class of compounds. The precise regioselectivity and stereoselectivity of these hydroxylases are key determinants of the final triol structure and its subsequent biological activity.[8]

Experimental Protocols: Unlocking the Secrets of ent-Kaurane Triols

The isolation and structural elucidation of ent-kaurane triols from complex plant matrices require a systematic and multi-step approach. The following provides a generalized, yet detailed, workflow that can be adapted based on the specific plant material and target compounds.

Extraction and Isolation Workflow

Caption: General workflow for extraction and isolation.

Step-by-Step Methodology:

-

Plant Material Preparation: The selected plant material (e.g., aerial parts, roots) is air-dried to a constant weight and then finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent. Ethanol or methanol are commonly used for initial extraction due to their broad polarity. Maceration or Soxhlet extraction are standard techniques.

-

Solvent Partitioning: The resulting crude extract is then suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.

-

Column Chromatography: Each fraction is then subjected to column chromatography. Silica gel is a common stationary phase for separating less polar compounds, while Sephadex LH-20 is effective for separating compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions obtained from column chromatography are further purified using preparative HPLC. A C18 reverse-phase column is frequently employed, with a gradient elution system of water and methanol or acetonitrile.[11]

Structural Elucidation

The definitive identification of the isolated ent-kaurane triols relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the position of the hydroxyl groups and the stereochemistry of the molecule.

Biological Activities and Therapeutic Potential

ent-Kaurane triols have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Cytotoxic and Antitumor Activity

A significant body of research has focused on the cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines. The presence and position of hydroxyl groups on the ent-kaurane skeleton can significantly influence this activity.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | 0.47 | [13] |

| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | 0.58 | [13] |

| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | 1.27 | [13] |

| Atractyligenin derivative (2,15-diketo) | 1A9 (ovarian) | 0.2 | [14] |

| Atractyligenin derivative (15-keto) | 1A9 (ovarian) | 0.3 | [14] |

| Oridonin | HCT-116 | 1.85 | [15] |

| Henryin | HCT-116 | 1.31 | [15] |

| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HCT-116 | 2.94 | [15] |

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have been shown to possess potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

ent-Kaurane diterpenoids can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. By preventing the degradation of IκB, these compounds effectively block the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[17][18]

Conclusion and Future Perspectives

The taxonomic distribution of ent-kaurane triols across a diverse range of plant families highlights the vast and largely untapped potential of the plant kingdom as a source of novel therapeutic agents. The significant cytotoxic and anti-inflammatory activities exhibited by these compounds underscore their promise in the development of new drugs for the treatment of cancer and inflammatory diseases.

Future research should focus on several key areas:

-

Bioactivity-guided isolation: A more targeted approach to isolate novel ent-kaurane triols from unexplored plant species.

-

Mechanism of action studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

Structure-activity relationship (SAR) studies: To understand how specific structural features, particularly the position and stereochemistry of the hydroxyl groups, influence biological activity.

-

Synthetic and semi-synthetic approaches: To generate novel derivatives with improved potency and pharmacokinetic properties.

The continued exploration of ent-kaurane triols holds great promise for the discovery of new and effective therapeutic agents to address significant unmet medical needs.

References

-

Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]

-

ent-Kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. [Link]

-

ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules. [Link]

-

Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules. [Link]

-

ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology. [Link]

-

Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules. [Link]

-

Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Molecules. [Link]

-

Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. PubMed. [Link]

-

Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules. [Link]

-

Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK. The Journal of Biological Chemistry. [Link]

-

Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis. Natural Product Communications. [Link]

-

Ent-kauranes and ent-atisanes from Euphorbia wallichii and their anti-inflammatory activity. Phytochemistry. [Link]

-

Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages. Journal of Natural Products. [Link]

-

Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules. [Link]

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. Natural Product Research. [Link]

-

Three New ent-Kaurane Diterpenoids from Siegesbeckia pubescens. ResearchGate. [Link]

-

Hydroxylases involved in terpenoid biosynthesis: a review. Applied Microbiology and Biotechnology. [Link]

-

Synthesis of ent-Kaurane Diterpene Monoglycosides. ResearchGate. [Link]

-

Cytotoxic activity of some natural and synthetic ent-kauranes. Journal of Natural Products. [Link]

-

Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae). Molecules. [Link]

-

Diterpenoid biosynthesis in plants. The biosynthetic pathway of the... ResearchGate. [Link]

-

Synthesis of ent-Kaurane Diterpene Monoglycosides. Molecules. [Link]

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. Natural Product Research. [Link]

-

A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Unique Cytochrome P450 in Catharanthus roseus. Smith Scholarworks. [Link]

-

Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. Molecules. [Link]

-

Bioactive ent-Kaurane Diterpenoids from Isodon rosthornii. Journal of Natural Products. [Link]

-

Synthesis and anti-inflammatory activity of ent-kaurene derivatives. European Journal of Medicinal Chemistry. [Link]

-

ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens. Journal of Natural Products. [Link]

-

A new ent-kaurane diterpene from Euphorbia stracheyi Boiss. PubMed. [Link]

-

Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science. [Link]

-

ent-Kaurane Diterpenoids from Euphorbia hirta. Records of Natural Products. [Link]

-

Cytotoxic Activity (IC50, µM) of Ent-Kaurane Diterpenoids (Compounds... ResearchGate. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Molecules. [Link]

-

Hydroxylases involved in terpenoid biosynthesis: a review. HepatoBiliary Surgery and Nutrition. [Link]

-

Ent-Kaurane Diterpenoids from Euphorbia hirta. ACG Publications. [Link]

-

Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. International Journal of Molecular Sciences. [Link]

Sources

- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Uni" by Lesley Ann Giddings, David K. Liscombe et al. [scholarworks.smith.edu]

- 10. Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of ent-Kaurane Diterpene Monoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of ent-Kaurane-16β,19,20-triol Bioactivity

Abstract

ent-Kaurane diterpenoids, a class of natural products, are recognized for their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of a specific member of this family, ent-Kaurane-16β,19,20-triol. By leveraging a suite of computational tools, researchers can strategically investigate its therapeutic potential, saving significant time and resources in the early stages of drug discovery.[2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational evaluation.

Introduction: The Rationale for a Computational Approach

The journey of a drug from discovery to market is notoriously long and expensive. Promising candidates often fail late in development due to unforeseen issues with their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[3][4] Natural products, while a rich source of chemical diversity, are not immune to these challenges. In silico methods offer a powerful paradigm shift, enabling the rapid and cost-effective screening and characterization of compounds like ent-Kaurane-16β,19,20-triol before committing to extensive laboratory work.[2][3]

The core principle of this guide is to establish a self-validating computational cascade. Each step is designed to build upon the last, providing a progressively refined understanding of the molecule's potential bioactivity and drug-like properties. We will move from broad, database-driven target identification to highly specific, simulation-based predictions of molecular interactions.

Foundational Knowledge: Understanding ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are tetracyclic compounds derived from the precursor geranylgeranyl pyrophosphate.[1][5] The "ent" prefix denotes their specific stereochemistry.[1][6] The parent ent-kaurane skeleton can be extensively modified through oxidation, bond cleavages, and other rearrangements, leading to a vast array of structurally diverse molecules.[1] These modifications are crucial as they dictate the specific biological activities of each derivative.

ent-Kaurane-16β,19,20-triol, with the molecular formula C20H34O3 and a molecular weight of 322.49 g/mol , is characterized by hydroxyl groups at positions 16, 19, and 20.[7] These polar groups are anticipated to play a significant role in its pharmacokinetic properties and its interactions with biological targets.

The In Silico Workflow: A Multi-Pillar Approach

Our predictive workflow is built on four key pillars: Target Identification and Prioritization, Ligand-Based Bioactivity Prediction, Structure-Based Bioactivity Prediction, and ADMET Profiling. This structured approach ensures a comprehensive evaluation of ent-Kaurane-16β,19,20-triol's therapeutic potential.

Caption: High-level overview of the in silico prediction workflow.

Pillar 1: Target Identification and Prioritization

The first crucial step is to hypothesize which biological macromolecules ent-Kaurane-16β,19,20-triol might interact with. This is achieved through a combination of literature mining and database searching.

Experimental Protocol:

-

Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for studies on the bioactivity of ent-kaurane diterpenoids. Focus on identifying recurring biological targets and pathways. For instance, studies have shown that ent-kauranes can modulate proteins involved in apoptosis, cell cycle arrest, and inflammation.[8]

-

Database Mining: Utilize publicly available databases that link chemical structures to biological activities.

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[9][10] Search for compounds structurally similar to ent-Kaurane-16β,19,20-triol and analyze their associated targets.

-

PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

-

Natural Products Atlas: A resource specifically focused on microbially-derived natural products.[11]

-

-

Target Prioritization: Based on the gathered data, create a ranked list of potential targets. Prioritize targets that are well-validated in disease models and for which high-quality 3D structures are available in the Protein Data Bank (PDB).

Pillar 2: Ligand-Based Bioactivity Prediction

Ligand-based methods predict the activity of a molecule based on the known activities of structurally similar compounds, without requiring a 3D structure of the target.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[12]

Experimental Protocol:

-

Dataset Curation: Compile a dataset of ent-kaurane diterpenoids with experimentally determined bioactivity against a specific target of interest (e.g., an enzyme's IC50 value).

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters).

-

Model Building and Validation: Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a QSAR model.[13] The model's predictive power must be rigorously validated using techniques like cross-validation and an external test set.[14]

-

Prediction for ent-Kaurane-16β,19,20-triol: Apply the validated QSAR model to predict the bioactivity of ent-Kaurane-16β,19,20-triol.

Caption: Workflow for QSAR-based bioactivity prediction.

Pillar 3: Structure-Based Bioactivity Prediction

Once high-priority targets are identified, structure-based methods can be employed to predict the binding mode and affinity of ent-Kaurane-16β,19,20-triol to its target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15]

Experimental Protocol:

-

Protein and Ligand Preparation:

-

Protein: Download the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[16]

-

Ligand: Generate a 3D structure of ent-Kaurane-16β,19,20-triol and optimize its geometry using a suitable force field.

-

-

Binding Site Definition: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or using binding site prediction algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the protein's active site.[15][17]

-

Pose Analysis and Scoring: The docking program will generate multiple binding poses, each with a corresponding binding energy score. Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Example Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.5 | LYS76, GLU91, LEU135 |

| Protease Y | -7.2 | ASP25, ILE50, GLY27 |

| Nuclear Receptor Z | -9.1 | ARG394, SER324, PHE271 |

MD simulations provide a more dynamic and realistic view of the ligand-protein complex by simulating the movements of atoms over time.

Experimental Protocol:

-

System Setup: Take the best-ranked docking pose of the ent-Kaurane-16β,19,20-triol-protein complex and place it in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Simulation: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the system to reach equilibrium.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, calculate the binding free energy, and identify persistent intermolecular interactions.

Pillar 4: ADMET Profiling

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[4] ADMET prediction is therefore a critical step in the in silico evaluation.

Experimental Protocol:

-

Utilize ADMET Prediction Servers: A number of web-based tools and software packages are available for ADMET prediction, such as ADMETlab 2.0 and SwissADME.

-

Calculate Key Properties: Input the structure of ent-Kaurane-16β,19,20-triol to predict a range of properties, including:

-

Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.[18]

-

Metabolism: Cytochrome P450 substrate/inhibitor.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, hepatotoxicity, mutagenicity.

-

-

Drug-Likeness Evaluation: Assess the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier.[18] |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow for predicting the bioactivity of ent-Kaurane-16β,19,20-triol. By systematically applying the described computational methods, researchers can generate a robust, data-driven hypothesis of its therapeutic potential. It is crucial to remember that in silico predictions are not a substitute for experimental validation.[19] The ultimate goal of this computational pre-screening is to identify the most promising avenues for laboratory investigation, thereby accelerating the discovery of novel therapeutics derived from natural products.

References

-

Amoah, S. K., et al. (2023). ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1210967. [Link]

-

Yilmaz, M., & Guler, O. O. (2023). In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease. Future Medicinal Chemistry, 15(10), 837-850. [Link]

-

Meira, C. S., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 123. [Link]

-

Scotti, L., et al. (2021). In Silico Studies of Lamiaceae Diterpenes with Bioinsecticide Potential against Aphis gossypii and Drosophila melanogaster. Molecules, 26(3), 766. [Link]

-

Zhao, T., et al. (2022). The versatile ent-kaurane diterpenoids: chemistry and biology. Natural Product Reports, 39(4), 741-789. [Link]

-

Tarus, K., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Pharmaceuticals, 17(4), 510. [Link]

-

Koutsoukas, A., et al. (2013). Data Resources for the Computer-Guided Discovery of Bioactive Natural Products. Journal of Chemical Information and Modeling, 53(12), 3067-3078. [Link]

-

Loh, Z. H., & Lai, C. S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5344. [Link]

-

Mozafari, N., et al. (2024). Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies. Food and Chemical Toxicology, 188, 114629. [Link]

-

Pharmaffiliates. (n.d.). ent-Kaurane-16β,19,20-triol. [Link]

-

Ferreira, R. J., et al. (2013). QSAR studies of macrocyclic diterpenes with P-glycoprotein inhibitory activity. European Journal of Pharmaceutical Sciences, 48(3), 527-536. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Rauf, A., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules, 10(1), 148. [Link]

-

Tarus, K., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. [Link]

-

SecondaryMetabolites.org. (n.d.). Databases focused on natural products and compounds. [Link]

-

EMBL-EBI. (n.d.). ChEMBL. [Link]

-

Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 6(45), 30209-30219. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Ullah, I., et al. (2022). In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense. Molecules, 27(14), 4376. [Link]

-

Al-Shabib, N. A., et al. (2025). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Molecules, 30(2), 263. [Link]

-

ResearchGate. (n.d.). General structure and numbering system of ent-kaurane diterpenes. [Link]

-

ResearchGate. (2025). Molecular modeling and QSAR analysis of the estrogenic activity of terpenoids isolated from Ferula plants. [Link]

-

Wishart, D. S., et al. (2020). Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 571. [Link]

-

Fiveable. (n.d.). ADMET prediction. [Link]

-

Gu, J., et al. (2020). Review on natural products databases: where to find data in 2020. Journal of Cheminformatics, 12(1), 20. [Link]

-